molecular formula C18H18ClFN2O3 B6539713 2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060361-95-6

2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B6539713
CAS No.: 1060361-95-6
M. Wt: 364.8 g/mol
InChI Key: MWJACNZGBSRVCK-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a useful research compound. Its molecular formula is C18H18ClFN2O3 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0989983 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that organoboron compounds, which this compound may be related to, are highly valuable building blocks in organic synthesis .

Mode of Action

Organoboron compounds are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that organoboron compounds, particularly pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features suggest that such compounds may have favorable pharmacokinetic properties, although specific details would require further investigation.

Result of Action

Organoboron compounds are known to be involved in a variety of chemical transformations, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It’s known that organoboron compounds, particularly pinacol boronic esters, are usually bench stable . This suggests that they may be relatively resistant to environmental factors, although specific details would require further investigation.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c1-25-10-9-21-16(23)11-12-5-7-13(8-6-12)22-18(24)17-14(19)3-2-4-15(17)20/h2-8H,9-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJACNZGBSRVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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